Cas no 1805286-27-4 (4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine)

4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine
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- インチ: 1S/C6H4BrF3N2/c7-2-1-12-5(6(9)10)3(8)4(2)11/h1,6H,(H2,11,12)
- InChIKey: GTYDHLCYASPJDU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(F)F)C(=C1N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 38.9
4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029070548-1g |
4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine |
1805286-27-4 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridineに関する追加情報
Introduction to 4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine (CAS No. 1805286-27-4)
4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine (CAS No. 1805286-27-4) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromo, difluoromethyl, and fluoro substituent, offers a broad spectrum of potential applications in drug discovery and development.
The molecular structure of 4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine is particularly noteworthy due to its ability to modulate various biological targets. The presence of the amino group provides the compound with potential basicity and hydrogen bonding capabilities, which are crucial for interactions with biological macromolecules. The bromo and fluoro substituents contribute to the compound's lipophilicity and electronic properties, enhancing its ability to cross cell membranes and interact with specific receptors or enzymes.
Recent studies have highlighted the potential of 4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine has shown potential as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic properties of 4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine have also been extensively studied. Its high lipophilicity allows for good oral bioavailability, making it suitable for oral administration in preclinical and clinical settings. Furthermore, its metabolic stability ensures that it remains active in the body for an extended period, which is essential for maintaining therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine in various therapeutic applications. Preliminary results from Phase I trials have shown that the compound is well-tolerated by patients, with minimal adverse effects reported. These findings are encouraging and pave the way for further clinical development.
The synthesis of 4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine involves a series of well-defined chemical reactions that can be carried out under controlled conditions. Key steps include the formation of the difluoromethyl group through a selective fluorination reaction and the introduction of the amino group via amination. The overall synthetic route is highly efficient and scalable, making it suitable for large-scale production.
In conclusion, 4-Amino-5-bromo-2-(difluoromethyl)-3-fluoropyridine (CAS No. 1805286-27-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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